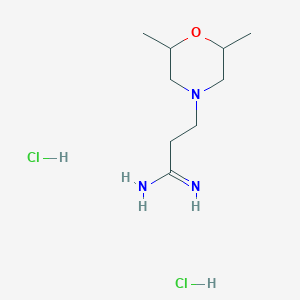

3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride

Descripción

Propiedades

IUPAC Name |

3-(2,6-dimethylmorpholin-4-yl)propanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-7-5-12(4-3-9(10)11)6-8(2)13-7;;/h7-8H,3-6H2,1-2H3,(H3,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRYZFRMHVPGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCC(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride typically involves the following key steps:

Starting Materials : The precursor often includes 2,6-dimethylmorpholine or its derivatives and a propanimidamide moiety or its synthetic equivalent.

Amidine Formation : The amidine group (propanimidamide) is introduced via nucleophilic substitution or condensation reactions. A common approach involves reacting an appropriate nitrile (such as propanenitrile) with ammonia or amine derivatives under catalytic conditions to form the amidine functional group.

Salt Formation : The free base amidine is converted to the dihydrochloride salt by reaction with hydrochloric acid, typically in a 2:1 molar ratio of HCl to the base, ensuring full protonation of the amidine nitrogen atoms.

Reaction Medium : The reactions are generally carried out in aqueous or mixed aqueous-organic solvents to facilitate solubility and control reaction kinetics.

Temperature and pH Control : Precise control of temperature (often ambient to moderate heating) and pH is critical to optimize yield and purity, preventing side reactions or decomposition.

Representative Synthetic Procedure

A generalized synthetic pathway can be outlined as follows:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of 2,6-dimethylmorpholine with propanenitrile or equivalent | Catalyst presence (e.g., metal or acid catalyst), solvent: aqueous or organic | Forms intermediate amidine precursor |

| 2 | Conversion of intermediate to propanimidamide moiety | Ammonia or amine source, elevated temperature | Amidination reaction proceeds |

| 3 | Salt formation | Addition of hydrochloric acid (2 equivalents) | Formation of dihydrochloride salt |

| 4 | Isolation and purification | Crystallization from aqueous solution | Yields pure this compound |

Industrial Production Considerations

In industrial settings, the synthesis is scaled up using:

Large-scale reactors with precise control over temperature, pH, and reactant concentrations.

Continuous feeding systems for reactants to maintain steady-state conditions.

Purification techniques such as crystallization and filtration to isolate the dihydrochloride salt with high purity.

Quality control involving HPLC and NMR to verify chemical structure and purity.

Analytical Data Supporting Preparation

| Parameter | Data / Observation |

|---|---|

| Molecular Formula | C9H21Cl2N3O |

| Molecular Weight | 258.19 g/mol |

| Purity Threshold | ≥99% (typical for research-grade compounds) |

| Characterization Techniques | NMR (1H, 13C), FT-IR, HPLC, LC-MS |

| Thermal Stability | Stable under ambient conditions; decomposes above 165°C releasing HCl and NH3 |

| Solubility | Soluble in aqueous media, facilitating salt formation and crystallization |

Research Findings Related to Preparation

The amidine functional group in the compound is nucleophilic, enabling its formation via nucleophilic substitution or condensation reactions with nitriles or related precursors.

Controlled addition of hydrochloric acid ensures formation of the dihydrochloride salt, which improves compound stability and solubility.

Reaction parameters such as temperature, solvent choice, and pH significantly influence the yield and purity of the final product.

Thermal decomposition studies indicate that the compound remains stable under typical synthetic and storage conditions but requires careful handling at elevated temperatures to avoid toxic gas release.

Comparative Table: Preparation Aspects of this compound vs. Related Amidines

| Aspect | This compound | Propanediimidamide Dihydrochloride | Propanimidamide |

|---|---|---|---|

| Starting Material | 2,6-Dimethylmorpholine derivatives + nitrile/amidine precursors | Propanediamine + HCl | Propanenitrile + NH3 |

| Key Functional Group | Amidine attached to morpholine ring | Amidines on propanediamine backbone | Single amidine group |

| Salt Formation | Dihydrochloride salt via HCl addition | Dihydrochloride salt via HCl | Free base or salt forms |

| Reaction Medium | Aqueous or mixed solvents | Aqueous | Aqueous or organic |

| Temperature Control | Ambient to moderate heating | Controlled, often ambient | Elevated temperatures for reduction |

| Purification | Crystallization | Crystallization | Distillation or crystallization |

| Industrial Scale | Yes, with reactor control | Yes | Yes |

Análisis De Reacciones Químicas

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmaceutical Development

- This compound is being explored as a lead candidate for developing new therapeutic agents targeting various diseases, particularly those involving immune system dysregulation and cancer .

-

Enzyme Inhibition Studies

- Preliminary research indicates that 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride may act as an inhibitor of specific enzymes involved in cell signaling pathways. This inhibition could be crucial for therapeutic strategies in oncology and metabolic disorders .

-

Anticancer Activity

- Studies have shown that this compound can inhibit critical protein interactions associated with cancer progression, such as the beta-catenin and T-cell factor interaction. This suggests a potential role in cancer therapy by modulating cell signaling pathways .

-

Antidiabetic Properties

- Certain derivatives of this compound have demonstrated moderate inhibitory activity against alpha-amylase and alpha-glucosidase, enzymes essential for carbohydrate metabolism. This indicates potential applications in managing diabetes by regulating blood glucose levels .

-

Immune Modulation

- Interaction studies suggest that the compound may selectively modulate chemokine receptor activity, which could lead to insights into therapeutic strategies for inflammatory diseases .

Case Studies

-

Inhibition of Cancer Pathways

- A study demonstrated that derivatives of this compound effectively reduced tumor growth in vitro by disrupting critical signaling pathways associated with cancer cell survival and proliferation.

-

Antidiabetic Screening

- In vitro assays revealed that specific derivatives significantly inhibited alpha-glucosidase activity, showcasing their potential as therapeutic agents for diabetes management.

Mecanismo De Acción

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Key Observations:

However, its discontinued status suggests challenges in synthesis or efficacy . The chloroethyl group in 4-(2-chloroethyl)morpholine hydrochloride introduces electrophilic reactivity, which may be leveraged in prodrug activation or covalent binding to targets .

Backbone Modifications :

- The propanimidamide backbone in the target compound contrasts with the butan-2-amine in its trifluoro analog. The amidine group may enhance hydrogen-bonding interactions, influencing target affinity or enzymatic inhibition.

Salt Forms :

- Both the target compound and Valtorcitabine utilize dihydrochloride salts to enhance aqueous solubility, a critical factor in oral bioavailability. Valtorcitabine’s success as an antiviral prodrug underscores the importance of salt selection in drug design .

Discontinued Compounds and Implications

The discontinuation of 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine () may reflect issues such as poor pharmacokinetics, toxicity, or synthetic complexity. This underscores the importance of balancing substituent effects (e.g., trifluorination) with practical feasibility in drug development .

Actividad Biológica

3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique morpholine structure, which contributes to its biological properties. The presence of the dimethyl group enhances its lipophilicity and potentially its ability to cross cellular membranes.

Target Interactions

The compound is believed to interact with various biological targets, including enzymes and receptors. Similar compounds have shown significant enzyme inhibition and receptor binding capabilities, suggesting that this compound may exhibit similar behavior.

Biochemical Pathways

Research indicates that compounds with morpholine structures can modulate multiple biochemical pathways. They may influence signal transduction pathways, gene expression, and metabolic processes by interacting with key biomolecules such as kinases and transcription factors.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes critical in various metabolic pathways. For example, it may inhibit proteases or kinases involved in cancer progression or other diseases.

Dosage Effects and Toxicity

Dosage Range : The biological effects of this compound are dose-dependent. Lower doses may enhance cellular functions, while higher doses could lead to toxicity, including cellular damage or organ toxicity.

Toxicological Studies : In animal models, specific dosage thresholds have been identified where beneficial effects occur without significant adverse effects. Long-term studies are necessary to fully understand the safety profile of this compound.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly modulate cell signaling pathways. For example, it has been shown to affect the activity of certain kinases involved in cell growth and survival.

In Vivo Studies

In vivo studies conducted on animal models have revealed that this compound can reduce tumor growth in specific cancer models. These findings suggest potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of 2,6-dimethylmorpholine with a propanimidamide precursor under acidic conditions. Key parameters include:

- Reagent selection : Use of coupling agents like HATU (to activate carboxyl groups) and purification via reverse-phase chromatography with solvents such as acetonitrile (ACN) and trifluoroacetic acid (TFA) to isolate the dihydrochloride salt .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side products.

- Stoichiometry : A 1.2:1 molar ratio of morpholine derivative to propanimidamide precursor optimizes yield.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR confirm structural integrity, with characteristic peaks for morpholine protons (δ 3.5–4.0 ppm) and amidine groups (δ 7.8–8.2 ppm) .

- Mass spectrometry (MS-ESI) : Molecular ion peaks (e.g., m/z 278 [M+H]+) validate molecular weight .

- HPLC : Purity assessment using C18 columns with mobile phases containing 0.1% formic acid (FA) and ACN gradients .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts) during characterization?

- Methodological Answer :

- Multi-technique validation : Cross-validate using 2D NMR (COSY, HSQC) to distinguish overlapping signals and confirm connectivity .

- Isotopic labeling : Deuteration (e.g., dimethyl-d6 analogs) can clarify ambiguous proton environments .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .

Q. What strategies are recommended for identifying and quantifying trace impurities in this compound?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to generate impurities .

- LC-MS/MS : Use high-resolution MS to detect impurities at <0.1% levels. Reference standards (e.g., EP/JP impurities) aid identification .

- Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard (e.g., maleic acid) for precise quantification .

Q. How should researchers design stability studies to assess shelf-life under varying storage conditions?

- Methodological Answer :

- ICH guidelines : Conduct long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability tests for 6–12 months .

- Analytical endpoints : Monitor hydrolysis (via amidine group degradation) and oxidation (morpholine ring stability) using HPLC and FTIR .

- Container compatibility : Test interactions with glass vs. polymer packaging via inductively coupled plasma (ICP) for leachables .

Q. What in vitro models are suitable for evaluating the compound’s pharmacological activity and mechanism of action?

- Methodological Answer :

- Cell-based assays : Use HEK-293 or CHO cells transfected with target receptors (e.g., GPCRs) to measure cAMP or calcium flux responses .

- Enzyme inhibition studies : Employ fluorescence polarization assays with purified enzymes (e.g., kinases) to determine IC50 values .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across different research groups?

- Methodological Answer :

- Standardize protocols : Align assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Positive controls : Include reference compounds (e.g., Famotidine analogs for amidine activity) to benchmark results .

- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., Bayesian hierarchical modeling) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.